molecular formula C9H9IO2 B14028085 5-Iodo-2-methoxy-4-methylbenzaldehyde

5-Iodo-2-methoxy-4-methylbenzaldehyde

Cat. No.: B14028085
M. Wt: 276.07 g/mol
InChI Key: GPPZFRNMXJZEJC-UHFFFAOYSA-N
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Description

5-Iodo-2-methoxy-4-methylbenzaldehyde is an organic compound that belongs to the class of benzaldehydes. It is characterized by the presence of iodine, methoxy, and methyl substituents on the benzene ring. This compound is a solid with a specific molecular structure and chemical properties .

Preparation Methods

The synthesis of 5-Iodo-2-methoxy-4-methylbenzaldehyde typically involves organic synthesis techniques and appropriate starting materials. The synthetic route may include a series of organic reactions, such as iodination, methylation, and formylation, under controlled conditions . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.

Chemical Reactions Analysis

5-Iodo-2-methoxy-4-methylbenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Iodo-2-methoxy-4-methylbenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism by which 5-Iodo-2-methoxy-4-methylbenzaldehyde exerts its effects involves interactions with molecular targets such as enzymes and proteins. The pathways involved may include inhibition of specific enzymes or modulation of protein functions, leading to various biological effects .

Comparison with Similar Compounds

5-Iodo-2-methoxy-4-methylbenzaldehyde can be compared with other similar compounds, such as:

    2-Methoxy-5-iodobenzaldehyde: Similar structure but lacks the methyl group.

    4-Methoxy-2-methylbenzaldehyde: Similar structure but lacks the iodine atom.

    5-Iodo-2-methoxybenzaldehyde: Similar structure but lacks the methyl group.

The uniqueness of this compound lies in the combination of iodine, methoxy, and methyl substituents, which confer specific chemical and biological properties .

Properties

Molecular Formula

C9H9IO2

Molecular Weight

276.07 g/mol

IUPAC Name

5-iodo-2-methoxy-4-methylbenzaldehyde

InChI

InChI=1S/C9H9IO2/c1-6-3-9(12-2)7(5-11)4-8(6)10/h3-5H,1-2H3

InChI Key

GPPZFRNMXJZEJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1I)C=O)OC

Origin of Product

United States

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